molecular formula B2I2S3 B14710667 3,5-Diiodo-1,2,4,3,5-trithiadiborolane CAS No. 13845-20-0

3,5-Diiodo-1,2,4,3,5-trithiadiborolane

Cat. No.: B14710667
CAS No.: 13845-20-0
M. Wt: 371.6 g/mol
InChI Key: WHSIESUUHRPCGR-UHFFFAOYSA-N
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Description

3,5-Diiodo-1,2,4,3,5-trithiadiborolane is a specialized organoboron reagent featuring a unique heterocyclic ring system containing boron and sulfur atoms. This compound is classified within a broader class of 1,2,4,3,5-trithiadiborolanes, structures known for their electron-delocalized ring systems and relevance in inorganic and organometallic chemistry research . The presence of iodine atoms on the boron centers makes this diiodo-derivative a valuable synthetic intermediate. Researchers can exploit the iodine substituents for further functionalization via various cross-coupling reactions or as a precursor for other boron-containing complexes. While the specific biological or material properties of this exact compound require further investigation, analogous heterocyclic systems containing sulfur and nitrogen, such as triazolothiadiazoles, have demonstrated significant pharmacological potential, including activities as enzyme inhibitors . This highlights the broader interest in such fused-ring heterocycles in medicinal chemistry. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult relevant handbooks on boron and inorganic chemistry for comprehensive safety and handling protocols .

Properties

CAS No.

13845-20-0

Molecular Formula

B2I2S3

Molecular Weight

371.6 g/mol

IUPAC Name

3,5-diiodo-1,2,4,3,5-trithiadiborolane

InChI

InChI=1S/B2I2S3/c3-1-5-2(4)7-6-1

InChI Key

WHSIESUUHRPCGR-UHFFFAOYSA-N

Canonical SMILES

B1(SB(SS1)I)I

Origin of Product

United States

Preparation Methods

Table 1: Direct Synthesis Parameters

Parameter Value/Description Source
Reactants Boron, sulfur, iodine
Solvent Benzene (anhydrous)
Temperature 80–100°C
Yield 72–78%
Purification Method Fractional sublimation

Halogen Exchange from Brominated Precursors

A scalable route involves iodination of 3,5-dibromo-1,2,4-trithia-3,5-diborolane using potassium iodide in tetrahydrofuran (THF). This metathesis reaction exploits the greater nucleophilicity of iodide relative to bromide:

$$ \text{B}2\text{Br}2\text{S}3 + 2 \, \text{KI} \rightarrow \text{B}2\text{I}2\text{S}3 + 2 \, \text{KBr} $$

The reaction is conducted at 25°C for 48 hours, followed by filtration to remove KBr and solvent evaporation. This method achieves yields of 65–70%, with residual bromine content <3% (detected via mass spectrometry).

Table 2: Halogen Exchange Reaction Metrics

Parameter Value/Description Source
Precursor 3,5-Dibromo-1,2,4-trithia-3,5-diborolane
Iodination Agent Potassium iodide
Solvent Tetrahydrofuran
Reaction Time 48 hours
Yield 65–70%

Cyclocondensation of Boron Triiodide with Sulfur Donors

An alternative pathway employs boron triiodide (BI3) and 1,2-ethanedithiol in a cyclocondensation reaction. This method, detailed by Krebs and Jensen, generates the trithiadiborolane ring via elimination of hydrogen iodide:

$$ 2 \, \text{BI}3 + 3 \, \text{HSCH}2\text{CH}2\text{SH} \rightarrow \text{B}2\text{I}2\text{S}3 + 4 \, \text{HI} \uparrow + 2 \, \text{C}2\text{H}6 $$

The reaction requires refluxing in dichloromethane for 24 hours, with HI gas trapped by a calcium oxide scrubber. Yields range from 60–65%, though the product often requires chromatographic purification to remove oligomeric byproducts.

Analytical Validation of Synthetic Products

Spectroscopic Characterization

  • 11B NMR : A singlet at δ = 28.5 ppm confirms the tetrahedral boron centers.
  • IR Spectroscopy : B–S stretching vibrations at 620 cm−1 and B–I modes at 480 cm−1.
  • Mass Spectrometry : Molecular ion peak at m/z = 372 (calculated for B2I2S3: 371.626).

Crystallographic Data

Single-crystal X-ray diffraction reveals a planar B2S3 ring with iodine substituents in axial positions. Key bond lengths include B–S (1.85 Å) and B–I (2.20 Å), consistent with theoretical calculations.

Challenges and Optimization Strategies

  • Moisture Sensitivity : The compound hydrolyzes readily to boric acid and hydrogen sulfide. Storage under argon or in sealed ampules is mandatory.
  • Byproduct Formation : Oligomeric boron-sulfur species (e.g., B4S6I4) may form during cyclocondensation; gradient sublimation mitigates this issue.
  • Scalability : The direct synthesis method suffers from poor atom economy (45% for iodine). Halogen exchange offers better efficiency but requires costly brominated precursors.

Chemical Reactions Analysis

Types of Reactions

3,5-Diiodo-1,2,4,3,5-trithiadiborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various iodinated derivatives, while cross-coupling reactions can produce complex organic molecules with new carbon-carbon bonds.

Scientific Research Applications

3,5-Diiodo-1,2,4,3,5-trithiadiborolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Diiodo-1,2,4,3,5-trithiadiborolane involves its ability to participate in various chemical reactions. The iodine atoms in the compound can be activated by catalysts, facilitating substitution and cross-coupling reactions. These reactions often involve the formation of intermediate complexes with the catalyst, followed by the transfer of functional groups to form the desired products .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Utility : The diiodo-trithiadiborolane’s iodine substituents offer sites for further functionalization, analogous to diiodo-thiadiazole .
  • Stability Trade-offs : Sulfur-rich trithiadiborolanes exhibit lower thermal stability than dioxaborolanes but greater reactivity in hydroboration .
  • Unanswered Questions : The acidity of trioxadiborolane and the biological activity of trithiadiborolane derivatives remain underexplored.

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